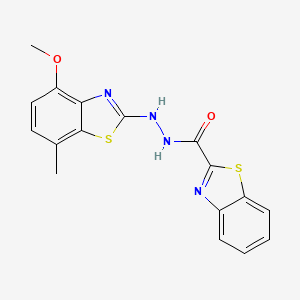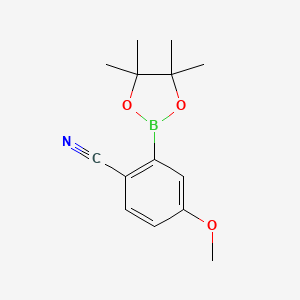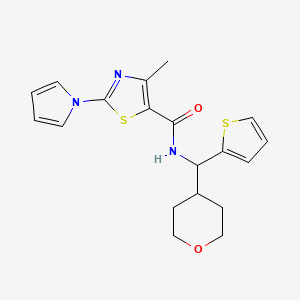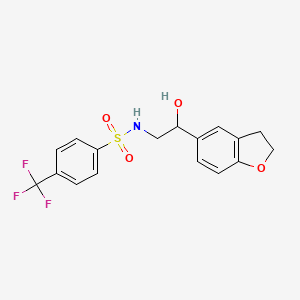![molecular formula C19H21NO2 B2566886 1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine CAS No. 2418720-17-7](/img/structure/B2566886.png)
1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine is a compound that features a cyclopropylmethyl group, a phenoxyphenoxy group, and an aziridine ring. The unique structural properties of this compound make it of interest in various fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine typically involves multiple steps, including the formation of the aziridine ring and the introduction of the cyclopropylmethyl and phenoxyphenoxy groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Aziridine Formation: The aziridine ring can be formed through reactions involving aziridination of alkenes or intramolecular cyclization of amino alcohols.
Phenoxyphenoxy Group Introduction: This can be achieved through nucleophilic substitution reactions, where a phenoxy group is introduced to a suitable leaving group on the precursor molecule.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aziridine ring, leading to the formation of substituted aziridine derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Scientific Research Applications
1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine can be compared with other aziridine-containing compounds and cyclopropyl derivatives:
Aziridine: The simplest aziridine, which lacks the cyclopropylmethyl and phenoxyphenoxy groups, is less complex and has different reactivity.
Cyclopropylmethylamine: This compound contains the cyclopropylmethyl group but lacks the aziridine ring and phenoxyphenoxy groups, leading to different chemical properties and applications.
Phenoxyphenoxy derivatives: Compounds containing the phenoxyphenoxy group but lacking the aziridine ring and cyclopropylmethyl group have distinct uses and reactivity.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-4-18(5-3-1)22-19-10-8-17(9-11-19)21-14-16-13-20(16)12-15-6-7-15/h1-5,8-11,15-16H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPHTPJKMGWZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)
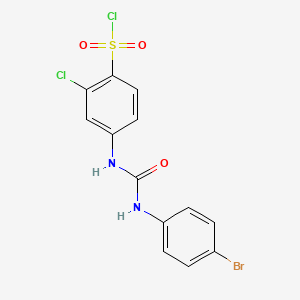
![2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B2566805.png)
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2566809.png)
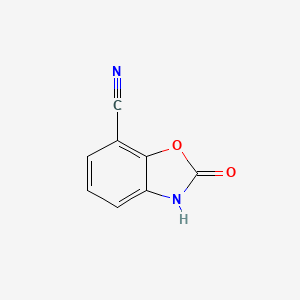
![7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2566811.png)

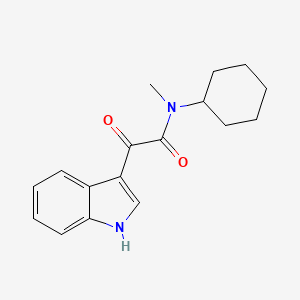

![N'-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2566819.png)
